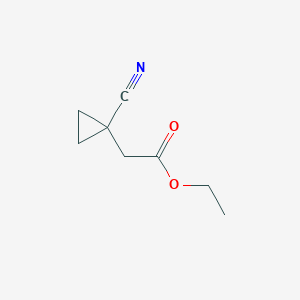![molecular formula C9H8ClF3S B6328763 4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98% CAS No. 80397-18-8](/img/structure/B6328763.png)
4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%
Übersicht
Beschreibung
4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, or 4-CETM, is a synthetic organic compound used in a variety of scientific research applications. It is composed of a benzene ring with a chloro-trifluoroethyl group and a thio-methyl group attached. This compound is a colorless liquid with a melting point of -37.9 °C and a boiling point of 159 °C. It is highly soluble in water and has a low vapor pressure, making it an ideal choice for a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-CETM has been used in a variety of scientific research applications. It has been used as a solvent for organic reactions, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. It has also been used as a catalyst in the production of polymers and in the preparation of pharmaceuticals. In addition, 4-CETM has been used in the synthesis of dyes and pigments, in the production of photographic chemicals, and in the manufacture of explosives.
Wirkmechanismus
The mechanism of action of 4-CETM is not well understood. However, it is believed that its reactive properties can be attributed to the presence of the chloro-trifluoroethyl group and the thio-methyl group. These groups can react with other molecules, allowing 4-CETM to act as a catalyst or reactant in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CETM are not well understood. However, it is known that this compound can react with other molecules and may have some toxic effects. It is important to note that 4-CETM is not approved for human therapeutic use and should only be used in laboratory experiments under the supervision of trained personnel.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-CETM in laboratory experiments include its low vapor pressure, its high solubility in water, and its low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it should be noted that 4-CETM is a hazardous material and should be handled with care. It is also important to note that the effects of this compound on humans have not been studied and it should not be used for therapeutic purposes.
Zukünftige Richtungen
Further research into the effects of 4-CETM on humans and the environment is needed. Additionally, more research into the mechanism of action of this compound and its potential applications should be conducted. Finally, further research into the synthesis of 4-CETM and other compounds related to this compound should be conducted.
Eigenschaften
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZJGRIWSCQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)



